![molecular formula C16H16O2 B3386274 1-{4-[(2-Methylphenyl)methoxy]phenyl}ethan-1-one CAS No. 72293-94-8](/img/structure/B3386274.png)
1-{4-[(2-Methylphenyl)methoxy]phenyl}ethan-1-one
Overview
Description
“1-{4-[(2-Methylphenyl)methoxy]phenyl}ethan-1-one” is a chemical compound with the empirical formula C16H16O2 . It has a molecular weight of 240.30 . The compound is solid in form .
Molecular Structure Analysis
The SMILES string of the compound isO=C(C)C(C=C1)=CC=C1OCC(C=CC=C2)=C2C
. This represents the structure of the molecule in a linear format. The InChI string is 1S/C16H16O2/c1-12-5-3-4-6-15(12)11-18-16-9-7-14(8-10-16)13(2)17/h3-10H,11H2,1-2H3
, which provides a more detailed representation of the molecular structure. Physical And Chemical Properties Analysis
As mentioned earlier, “this compound” is a solid compound . More detailed physical and chemical properties are not available in the retrieved information.Mechanism of Action
The exact mechanism of action of 1-{4-[(2-Methylphenyl)methoxy]phenyl}ethan-1-one is not fully understood, but it is believed to work by modulating the glutamatergic system in the brain. It acts as a non-competitive NMDA receptor antagonist, which leads to an increase in synaptic plasticity and the release of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
Studies have shown that 1-{4-[(2-Methylphenyl)methoxy]phenyl}ethan-1-oneine has similar biochemical and physiological effects to Ketamine, but with fewer side effects. It has been found to increase BDNF (brain-derived neurotrophic factor) levels, which is important for neuroplasticity and neurogenesis. 1-{4-[(2-Methylphenyl)methoxy]phenyl}ethan-1-oneine has also been shown to increase the number and function of synapses in the brain, which is important for learning and memory.
Advantages and Limitations for Lab Experiments
One advantage of using 1-{4-[(2-Methylphenyl)methoxy]phenyl}ethan-1-one in lab experiments is that it has similar effects to Ketamine, but with fewer side effects. This makes it a safer alternative for studying the glutamatergic system in the brain. One limitation is that there is limited research on its long-term effects and safety.
Future Directions
There are several future directions for research on 1-{4-[(2-Methylphenyl)methoxy]phenyl}ethan-1-one. One direction is to study its potential therapeutic effects in treating depression and anxiety disorders. Another direction is to study its anti-inflammatory properties and its potential use in treating chronic pain. Further research is also needed to understand its long-term effects and safety.
Scientific Research Applications
1-{4-[(2-Methylphenyl)methoxy]phenyl}ethan-1-one has been studied for its potential therapeutic effects in treating depression and anxiety disorders. It has been found to have similar antidepressant and anxiolytic effects to Ketamine, but with fewer side effects. Studies have also shown that 1-{4-[(2-Methylphenyl)methoxy]phenyl}ethan-1-oneine has anti-inflammatory properties and may be effective in treating chronic pain.
properties
IUPAC Name |
1-[4-[(2-methylphenyl)methoxy]phenyl]ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-12-5-3-4-6-15(12)11-18-16-9-7-14(8-10-16)13(2)17/h3-10H,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVLLUQPERUMCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC=C(C=C2)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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